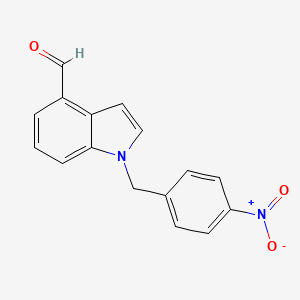

1-(4-Nitrobenzyl) indole-4-carbaldehyde

Description

1-(4-Nitrobenzyl) indole-4-carbaldehyde is a nitro-substituted indole derivative characterized by a 4-nitrobenzyl group attached to the indole nitrogen and a formyl group at the 4-position of the indole ring. The parent compound, 1H-indole-4-carbaldehyde (CAS 1074-86-8), has a molecular weight of 145.16 g/mol and is a key precursor in synthesizing functionalized indoles . Introducing the 4-nitrobenzyl group enhances electronic properties and reactivity, making the compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C16H12N2O3 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

1-[(4-nitrophenyl)methyl]indole-4-carbaldehyde |

InChI |

InChI=1S/C16H12N2O3/c19-11-13-2-1-3-16-15(13)8-9-17(16)10-12-4-6-14(7-5-12)18(20)21/h1-9,11H,10H2 |

InChI Key |

VCYGBMDWYCHRLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Applications

1-(4-Nitrobenzyl) indole-4-carbaldehyde has demonstrated promising antitumor properties, particularly against various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cellular signaling pathways. Studies have shown that derivatives of this compound can inhibit the growth of human colon, prostate, and lung cancer cell lines with IC50 values ranging from 0.56 to 0.83 µM .

-

Case Studies :

- A study evaluated a series of indole derivatives, including those based on this compound, which exhibited potent cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .

- Another investigation highlighted that compounds derived from this structure showed significant inhibitory effects on multidrug-resistant bacterial strains, suggesting a dual role in anticancer and antimicrobial activity .

Antimicrobial Applications

The compound also exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics.

- Efficacy Against Bacterial Strains : Research indicates that derivatives of this compound have effective Minimum Inhibitory Concentration (MIC) values against various Gram-positive and Gram-negative bacteria. For example, compounds were found to inhibit strains of Staphylococcus aureus and Klebsiella pneumoniae at concentrations lower than 100 μg/ml .

- Case Studies :

Biochemical Research Applications

Beyond its direct applications in pharmacology, this compound serves as a valuable tool in biochemical research.

- Molecular Docking Studies : The compound has been utilized in molecular docking studies to understand its binding interactions with various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide the design of more potent derivatives .

- Spectroscopic Characterization : Techniques such as FT-IR, UV-Vis spectroscopy, and Density Functional Theory (DFT) calculations have been employed to characterize the compound and predict its behavior in biological systems. Such studies provide insights into the electronic properties and potential reactivity of the compound .

Summary Table of Applications

Comparison with Similar Compounds

1H-Indole-4-Carbaldehyde (Parent Compound)

- Molecular Weight : 145.16 g/mol .

- Electronic Effects : The formyl group acts as an electron-withdrawing group, polarizing the indole ring.

- Reactivity : Serves as a precursor for further functionalization, such as oxidation to carboxylic acids (e.g., describes oxidation of 1-benzyl-1H-indole-3-carbaldehyde to a carboxylic acid derivative).

5-Nitro-2-(4-Nitrobenzyl) Benzoxazole

- Key Features : Contains a benzoxazole core with dual nitro groups (one on the benzyl group and one on the benzoxazole ring).

- DFT Insights : Computational studies () reveal that nitro groups significantly influence electron distribution, increasing electrophilicity and dipole moments. This contrasts with 1-(4-nitrobenzyl) indole-4-carbaldehyde, where the indole ring’s π-system and nitrobenzyl group synergistically enhance charge transfer properties.

1-Benzyl-3-Acyl Indoles

- Structure : Benzyl group at N1 and acyl group at C3.

- Synthesis: Prepared via oxidation of aldehyde intermediates (e.g., KMnO4-mediated oxidation to carboxylic acids in ).

- Key Difference : The absence of a nitro group reduces electron-withdrawing effects compared to this compound, leading to lower electrophilicity.

Reactivity with Arynes

- 2-[1-(4-Nitrobenzyl)-1H-Tetrazol-5-yl]-3-Phenyl-2H-Azirine (Compound 6) : In , this compound failed to react with benzyne under optimized conditions, unlike analogous azirines without the 4-nitrobenzyl group. This highlights steric or electronic hindrance introduced by the nitrobenzyl moiety, which may similarly affect this compound in cycloaddition reactions.

Oxidation and Functionalization

- 1-Benzyl-1H-Indole-3-Carbaldehyde: Oxidation with KMnO4 yields carboxylic acids (). For this compound, the nitro group may stabilize the aldehyde against over-oxidation, enabling selective transformations.

Physical Properties

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. Advanced Research Focus

- In vitro enzyme inhibition : Screen against kinases or oxidoreductases, using fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .

- Cellular uptake studies : LC-MS quantification in cell lysates to correlate structure-bioavailability relationships .

- SAR analysis : Modify the nitrobenzyl or indole moieties to identify pharmacophore elements .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems .

- Toxicity of intermediates : Substitute hazardous reagents (e.g., CBr₄) with greener alternatives (e.g., NBS) .

- Batch consistency : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.